1-Cyclopropylpyrrolidin-3-amine dihydrochloride

CAS No.: 2098058-41-2

Cat. No.: VC2894369

Molecular Formula: C7H16Cl2N2

Molecular Weight: 199.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098058-41-2 |

|---|---|

| Molecular Formula | C7H16Cl2N2 |

| Molecular Weight | 199.12 g/mol |

| IUPAC Name | 1-cyclopropylpyrrolidin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C7H14N2.2ClH/c8-6-3-4-9(5-6)7-1-2-7;;/h6-7H,1-5,8H2;2*1H |

| Standard InChI Key | KZLUHJOWYCWZHU-UHFFFAOYSA-N |

| SMILES | C1CC1N2CCC(C2)N.Cl.Cl |

| Canonical SMILES | C1CC1N2CCC(C2)N.Cl.Cl |

Introduction

Structural Characteristics and Physical Properties

1-Cyclopropylpyrrolidin-3-amine dihydrochloride is the dihydrochloride salt of 1-cyclopropylpyrrolidin-3-amine. The parent compound (free base) has a molecular formula of C7H14N2 with a molecular weight of 126.2 g/mol. When converted to the dihydrochloride salt, two HCl molecules are added to the structure, resulting in an estimated molecular weight of approximately 199.12 g/mol.

Molecular Structure

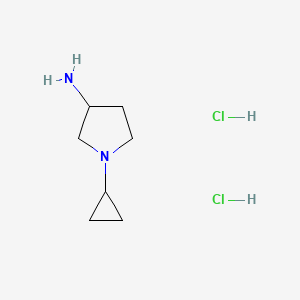

The basic structure consists of a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) with an amine group at the 3-position and a cyclopropyl group attached to the nitrogen at position 1. The dihydrochloride form features protonation at both nitrogen atoms, with chloride counterions.

Chemical Identifiers

The base compound 1-cyclopropylpyrrolidin-3-amine is identified by the following:

| Identifier | Value |

|---|---|

| CAS Number | 936221-78-2 |

| IUPAC Name | 1-cyclopropylpyrrolidin-3-amine |

| Standard InChI | InChI=1S/C7H14N2/c8-6-3-4-9(5-6)7-1-2-7/h6-7H,1-5,8H2 |

| Standard InChIKey | PISMTKYGUDKXTE-UHFFFAOYSA-N |

| SMILES | C1CC1N2CCC(C2)N |

| PubChem Compound ID | 43315358 |

Synthesis Methodologies

Scalable Synthesis Methods

Patent information describes scalable synthetic methods for optically active 1-cyclopropylalkyl-1-amines, which may be adapted for the synthesis of structurally related compounds . These methods typically involve:

-

Reaction of cyclopropyl ketones with chiral amines

-

Reduction with reagents such as NaBH4 or LiBH4

-

Catalytic hydrogenation using palladium catalysts

The general reaction conditions involve:

-

Solvents: THF, ethanol, or mixtures thereof

-

Catalysts: Lewis acids such as Ti(OiPr)4

-

Reducing agents: NaBH4 or LiBH4 in suitable solvents

-

Hydrogenation catalysts: Pd/C or Pd(OH)2/C under hydrogen atmosphere

Salt Formation

The dihydrochloride salt can be prepared from the free base by treatment with hydrogen chloride in appropriate solvents. Common methods include:

-

Bubbling HCl gas through an ethereal solution of the free base

-

Addition of concentrated HCl to a solution of the free base

-

Use of anhydrous HCl in organic solvents

Current Research Status and Future Directions

Research Gaps

The current literature shows limited specific information about 1-cyclopropylpyrrolidin-3-amine dihydrochloride, indicating potential research opportunities:

-

Comprehensive characterization of physicochemical properties

-

Development of optimized synthetic routes

-

Exploration of biological activities and structure-activity relationships

-

Investigation of potential applications beyond current documented uses

Computational Studies

Molecular modeling and computational chemistry approaches could provide valuable insights into:

-

Predicted binding modes with potential biological targets

-

Structure-based design of derivatives with enhanced properties

-

Quantum mechanical calculations to understand reactivity and stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume